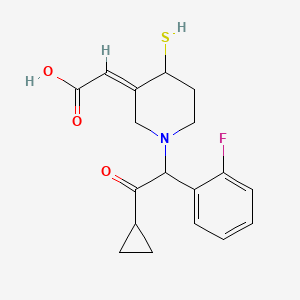

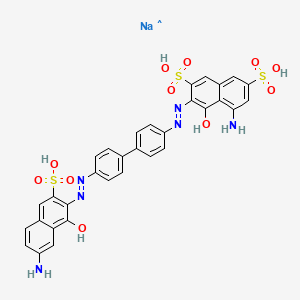

4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-b-D-glucopyranoside sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

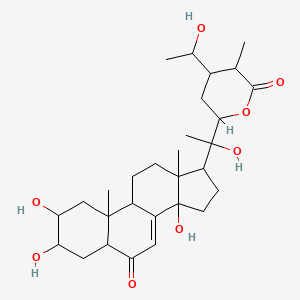

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for the detection and quantification of N-acetyl-alpha-D-glucosaminidase activity. This compound is also employed in the diagnosis of Sanfilippo disease type D (MPS IIID), a lysosomal storage disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride. The glycosylation reaction is catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate. The resulting intermediate is then sulfated using sulfur trioxide-pyridine complex to introduce the sulfate group at the 6-position. Finally, the sodium salt is formed by neutralizing the sulfate ester with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt primarily undergoes hydrolysis reactions. In the presence of N-acetyl-alpha-D-glucosaminidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which is highly fluorescent.

Common Reagents and Conditions

Hydrolysis: Catalyzed by N-acetyl-alpha-D-glucosaminidase, typically in a buffered aqueous solution at pH 4.5-5.5.

Sulfation: Sulfur trioxide-pyridine complex in anhydrous conditions.

Glycosylation: Silver triflate or boron trifluoride etherate as catalysts in anhydrous solvents like dichloromethane.

Major Products

The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light, making it easy to detect and quantify.

Scientific Research Applications

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt has a wide range of applications in scientific research:

Biochemistry: Used as a fluorogenic substrate in enzyme assays to measure the activity of N-acetyl-alpha-D-glucosaminidase.

Medical Diagnostics: Employed in the diagnosis of lysosomal storage disorders such as Sanfilippo disease type D.

Pharmacology: Utilized in high-throughput screening assays to identify potential inhibitors of N-acetyl-alpha-D-glucosaminidase.

Cell Biology: Used to study lysosomal function and glycosaminoglycan metabolism in cells.

Mechanism of Action

The compound acts as a substrate for N-acetyl-alpha-D-glucosaminidase. When the enzyme cleaves the glycosidic bond, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the enzyme’s activity. The molecular target is the glycosidic bond between the glucopyranoside and the 4-methylumbelliferone moiety. The pathway involves the hydrolysis of this bond, facilitated by the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate for N-acetyl-beta-D-glucosaminidase.

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar substrate but without the sulfate group.

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside-6-sulfate: Similar to the alpha isomer but with a beta configuration.

Uniqueness

The presence of the sulfate group at the 6-position and the alpha configuration of the glucopyranoside make 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt unique. These structural features influence its substrate specificity and the efficiency of enzymatic hydrolysis, making it particularly suitable for certain diagnostic and research applications.

Properties

Molecular Formula |

C18H20NNaO11S |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

sodium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |

InChI Key |

QJBYZEXXKLRSJR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)

![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)

![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)

![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)